Arsenamide

Description

Proposed chemotherapeutic agent against filaria and trichomonas.

Properties

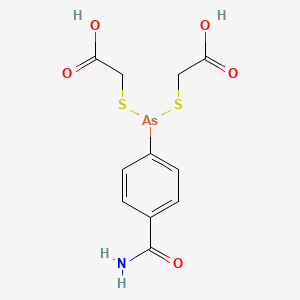

IUPAC Name |

2-[(4-carbamoylphenyl)-(carboxymethylsulfanyl)arsanyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12AsNO5S2/c13-11(18)7-1-3-8(4-2-7)12(19-5-9(14)15)20-6-10(16)17/h1-4H,5-6H2,(H2,13,18)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQWEUNEYYXYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)[As](SCC(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12AsNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201182 | |

| Record name | Thiacetarsamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-72-6 | |

| Record name | 2,2′-[[[4-(Aminocarbonyl)phenyl]arsinidene]bis(thio)]bis[acetic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiacetarsamide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacetarsamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIACETARSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMF4ELY9TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Arsenamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenamide, also known as thiacetarsamide, is an organoarsenic compound historically used as a potent adulticide against filarial nematodes, most notably Dirofilaria immitis (heartworm) in canines. This technical guide delineates the core mechanism of action of Arsenamide, focusing on its molecular interactions within the parasite. The primary mode of action is the covalent interaction with sulfhydryl groups of essential parasite enzymes, leading to their inactivation. A prime target is glutathione reductase, a critical enzyme in the parasite's antioxidant defense system. Inhibition of this enzyme disrupts the parasite's ability to mitigate oxidative stress, leading to cellular damage and death. Furthermore, Arsenamide's interference with key glycolytic enzymes compromises the parasite's energy metabolism. This document provides a comprehensive overview of the biochemical pathways affected, quantitative data on the inhibitory effects of related arsenicals, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key pathways and experimental workflows.

Introduction

Filarial nematodes are the causative agents of debilitating diseases in humans and animals, including lymphatic filariasis and dirofilariasis. The development of effective chemotherapeutic agents is paramount for the control and treatment of these infections. Arsenamide, a trivalent arsenical, has been a significant therapeutic agent in veterinary medicine for the treatment of adult heartworm infections. Understanding its precise mechanism of action is crucial for the development of new, safer, and more effective antifilarial drugs. This guide synthesizes the current knowledge on the biochemical and molecular basis of Arsenamide's filaricidal activity.

Core Mechanism of Action: Inhibition of Sulfhydryl-Containing Enzymes

The fundamental mechanism of action of trivalent arsenicals, including Arsenamide, lies in their high affinity for sulfhydryl (-SH) groups present in proteins. Arsenamide readily forms stable covalent bonds with vicinal sulfhydryl groups, leading to the inactivation of critical enzymes.

Primary Target: Glutathione Metabolism and Oxidative Stress

Filarial parasites are exposed to significant oxidative stress from the host's immune system. To counteract this, they possess a robust antioxidant system, with the glutathione pathway playing a central role.

-

Glutathione Reductase (GR): This enzyme is responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). GSH is a key antioxidant that detoxifies reactive oxygen species. Studies have demonstrated that arsenicals can readily inhibit the glutathione reductase of filarial parasites, such as Litomosoides carinii, with a significantly lower impact on the mammalian host's enzyme. This selective inhibition makes parasite GR a key target for arsenical drugs. The inhibition of GR leads to an accumulation of GSSG and a depletion of GSH, rendering the parasite vulnerable to oxidative damage.

-

Induction of Oxidative Stress: The disruption of glutathione metabolism results in an increase in reactive oxygen species (ROS) within the parasite. This elevated oxidative stress leads to damage of vital cellular components, including lipids, proteins, and nucleic acids, ultimately causing parasite death.

Secondary Target: Glycolysis and Energy Metabolism

Adult filarial parasites are highly dependent on glycolysis for their energy supply. Several key enzymes in the glycolytic pathway contain critical sulfhydryl groups in their active sites, making them susceptible to inhibition by arsenicals.

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): This is a well-known target for trivalent arsenicals. Inhibition of GAPDH would block the glycolytic pathway, leading to a severe depletion of ATP, the primary energy currency of the cell.

-

Phosphofructokinase (PFK): While less studied in the context of arsenical inhibition in filaria, PFK is a critical regulatory enzyme in glycolysis and its inhibition would have a profound impact on energy production.

Quantitative Data

While specific quantitative data for the inhibition of filarial enzymes by Arsenamide are scarce in the available literature, studies on other arsenicals and related enzyme systems provide valuable insights. The following table summarizes relevant inhibitory concentrations. It is important to note that these values are for related compounds and may not directly reflect the potency of Arsenamide against filarial enzymes.

| Compound | Target Enzyme | Organism/System | Inhibition Value | Reference |

| Arsenotriglutathione | Glutathione Reductase | Yeast (purified) | Ki = 0.34 mM (mixed-type inhibitor) | |

| Methylarsenous diiodide-GSH complex | Glutathione Reductase | Yeast (purified) | Ki = 0.009 mM | |

| Methylarsenous diiodide-Cys complex | Glutathione Reductase | Yeast (purified) | Ki = 0.018 mM | |

| Arsenic Trioxide | Various Cancer Cell Lines | Human (NCI-60 panel) | IC50 range: 1-10 µM |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways affected by Arsenamide and the logical flow of its mechanism of action.

Caption: Proposed signaling pathway for the mechanism of action of Arsenamide.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the mechanism of action of Arsenamide.

Glutathione Reductase (GR) Inhibition Assay

Objective: To determine the inhibitory effect of Arsenamide on filarial glutathione reductase activity.

Materials:

-

Adult filarial worms (e.g., Setaria cervi or Dirofilaria immitis)

-

Homogenization buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)

-

Spectrophotometer

-

96-well microplates

-

NADPH solution (10 mM stock)

-

GSSG solution (50 mM stock)

-

Arsenamide solutions of varying concentrations

-

Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

-

Enzyme Preparation:

-

Homogenize adult filarial worms in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the cytosolic fraction and determine the protein concentration.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

100 µL of assay buffer

-

20 µL of filarial enzyme extract (supernatant)

-

10 µL of Arsenamide solution (or vehicle control) at various concentrations.

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Add 20 µL of GSSG solution to each well.

-

Initiate the reaction by adding 50 µL of NADPH solution.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 340 nm every minute for 10 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation for each concentration of Arsenamide.

-

Determine the IC50 value of Arsenamide for filarial GR by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the Glutathione Reductase inhibition assay.

ATP Level Quantification Assay

Objective: To assess the impact of Arsenamide on the energy metabolism of filarial parasites by measuring intracellular ATP levels.

Materials:

-

Live adult filarial worms

-

Culture medium (e.g., RPMI-1640) supplemented with serum

-

Arsenamide solutions of varying concentrations

-

ATP bioluminescence assay kit

-

Luminometer

Procedure:

-

Parasite Culture and Treatment:

-

Culture live adult filarial worms in a suitable medium.

-

Expose the worms to different concentrations of Arsenamide (and a vehicle control) for a defined period (e.g., 24 hours).

-

-

ATP Extraction:

-

After incubation, wash the worms with PBS.

-

Homogenize the worms in the lysis buffer provided with the ATP assay kit.

-

Centrifuge the lysate to remove debris.

-

-

ATP Measurement:

-

Follow the manufacturer's protocol for the ATP bioluminescence assay. This typically involves adding the luciferase reagent to the worm lysate.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

-

Data Analysis:

-

Normalize the ATP levels to the protein concentration of the lysate.

-

Compare the ATP levels in Arsenamide-treated worms to the control group to determine the effect on energy metabolism.

-

Caption: Experimental workflow for ATP level quantification in filarial worms.

Conclusion

The filaricidal activity of Arsenamide is primarily attributed to its ability to inhibit essential sulfhydryl-containing enzymes in the parasite. The preferential inhibition of glutathione reductase disrupts the parasite's antioxidant defenses, leading to lethal oxidative stress. Concurrently, the inhibition of key glycolytic enzymes compromises the parasite's energy metabolism. While specific quantitative data for Arsenamide's action on filarial enzymes remains an area for further investigation, the established mechanism of arsenicals provides a robust framework for understanding its efficacy. The experimental protocols outlined in this guide offer a basis for future research to further elucidate the molecular details of Arsenamide's interaction with its parasitic targets and to aid in the development of novel antifilarial therapeutics.

The Historical Use of Thiacetarsamide in Veterinary Medicine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical use of thiacetarsamide, an arsenical compound, in veterinary medicine. Primarily utilized as an adulticide for the treatment of canine heartworm disease (Dirofilaria immitis), its use has been discontinued in favor of safer alternatives. This document delves into the quantitative data supporting its efficacy and toxicity, details of historical experimental protocols, and visual representations of its administration and pathophysiological effects.

Introduction

Thiacetarsamide sodium, an organic arsenical, was the first drug approved by the United States Food and Drug Administration for the treatment of adult heartworm infection in dogs and was the standard of care for several decades.[1] Its use, however, was fraught with challenges due to a narrow margin of safety and the potential for severe, life-threatening toxicities.[2] This guide serves as a technical resource for understanding the historical context of heartworm treatment and the pharmacological properties of this once-pivotal drug.

Quantitative Data

The efficacy and toxicity of thiacetarsamide have been documented in numerous studies. The following tables summarize key quantitative findings.

Efficacy of Thiacetarsamide Against Dirofilaria immitis

Thiacetarsamide's effectiveness varied significantly depending on the age and sex of the heartworms.

| Worm Age | Efficacy against Male Worms | Efficacy against Female Worms | Reference |

| 2 months | 99.7% | Highly Effective | [3] |

| 4 months | Significantly reduced | Minimal efficacy | [1] |

| 6 months | Almost 100% effective | Minimal reduction | [1] |

| 12 months | Almost 100% effective | Minimal reduction | [1] |

| 24 months | 100% effective | 76% reduction | [1] |

Table 1: Efficacy of Thiacetarsamide against D. immitis at various post-infection stages.

Complications Associated with Thiacetarsamide Therapy

A significant percentage of dogs treated with thiacetarsamide experienced complications.

| Complication | Incidence Rate | Notes | Reference |

| Any complication | 26.2% (109/416 dogs) | [4] | |

| Increased lung sounds | Most common | Often associated with pulmonary thromboembolism. | [4] |

| Fever | Common | [4] | |

| Coughing | Common | [4] | |

| Death or Euthanasia | 1.2% (5/416 dogs) | Due to complications. | [4] |

Table 2: Incidence of complications in dogs undergoing thiacetarsamide therapy for heartworm disease.

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the efficacy and safety of thiacetarsamide.

Efficacy Evaluation in Experimentally Infected Dogs

This protocol was designed to determine the efficacy of thiacetarsamide against heartworms of varying ages.

Objective: To assess the effectiveness of thiacetarsamide on D. immitis at 2, 4, 6, 12, and 24 months post-infection.

Methodology:

-

Animal Model: Forty male beagle dogs, 6 months old, were experimentally infected with Dirofilaria immitis.

-

Drug Administration: Thiacetarsamide was administered intravenously into the cephalic vein.

-

Dosage Regimen: The dosage was 2.2 mg/kg of body weight (0.1 ml/lb), administered twice daily (at 8:30 a.m. and 3:30 p.m.) for two consecutive days.[1]

-

Treatment Groups: Dogs were divided into groups and treated at 2, 4, 6, 12, or 24 months post-infection.

-

Efficacy Assessment: Efficacy was determined by necropsy and counting the number of remaining live adult heartworms.

-

Statistical Analysis: A one-way analysis of variance was used to compare the number of worms recovered from treated versus control groups.

Clinical Monitoring Protocol During Thiacetarsamide Therapy

This protocol outlines the monitoring procedures for dogs undergoing thiacetarsamide treatment to assess for adverse reactions and therapeutic efficacy.

Objective: To identify prognostic indicators of therapeutic success or failure and to monitor for toxicity.

Methodology:

-

Patient Selection: Dogs with naturally occurring heartworm disease.

-

Pre-treatment Evaluation: A complete physical examination, complete blood count (CBC), serum chemistry profile (including liver enzymes), and urinalysis were performed.

-

Drug Administration: Thiacetarsamide was administered at a dosage of 1.0 mg/lb of body weight intravenously twice daily for two consecutive days. Doses were administered at 0, 8, 24, and 32 hours.[5]

-

Blood Sample Collection: Blood samples were collected at 0, 24, 32, and 72 hours for the determination of whole blood arsenic concentrations, serum glutamic-pyruvic transaminase (SGPT), serum glutamic-oxaloacetic transaminase (SGOT), and indocyanine green (ICG) half-life.[5]

-

Monitoring: Dogs were closely monitored for clinical signs of toxicity, including vomiting, anorexia, depression, and icterus.

-

Efficacy Determination: Therapeutic efficacy was determined 30 days post-treatment by postmortem examination and counting of live heartworms, or by measuring circulating heartworm antigens at 12 weeks post-treatment.[5]

Visualizations

Thiacetarsamide Administration and Monitoring Workflow

The following diagram illustrates the typical workflow for a dog undergoing heartworm treatment with thiacetarsamide, from diagnosis to post-treatment evaluation.

Thiacetarsamide treatment and monitoring workflow.

Pathophysiology of Thiacetarsamide-Induced Complications

This diagram outlines the logical progression from thiacetarsamide administration to the development of common and severe complications.

Pathophysiology of thiacetarsamide complications.

Conclusion

Thiacetarsamide was a critical tool in the historical management of canine heartworm disease. However, its use was limited by a narrow therapeutic index and the high incidence of severe adverse effects, including hepatotoxicity, nephrotoxicity, and fatal pulmonary thromboembolism.[2][6] The data and protocols presented in this guide highlight the significant risks associated with this arsenical compound. The development of safer and more effective adulticides, such as melarsomine dihydrochloride, has rendered thiacetarsamide obsolete in modern veterinary practice.[2][7] This historical perspective is valuable for researchers in the fields of drug development and toxicology, providing context for the evolution of anthelmintic therapies and underscoring the importance of a wide safety margin in veterinary pharmaceuticals.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Thiacetarsamide (adulticide) versus melarsomine (RM 340) developed as macrofilaricide (adulticide and larvicide) to cure canine heartworm infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Examination of the "susceptibility gap" in the treatment of canine heartworm infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complications following thiacetarsamide sodium therapy in Louisiana dogs with naturally-occurring heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Treatment of canine dirofilariasis: pulmonary thromboembolism caused by thiacetarsamide--microscopic changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pulmonary thromboembolism and hypertension after thiacetarsamide vs melarsomine dihydrochloride treatment of Dirofilaria immitis infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Arsenamide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenamide, also known as thiacetarsamide, is an organoarsenic compound historically used as a potent anthelmintic agent, primarily in veterinary medicine for the treatment of heartworm disease (Dirofilaria immitis) in dogs.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanism of action as a filaricide. While the use of arsenamide has largely been superseded by newer, safer drugs, its study remains relevant for understanding the bioactivity of arsenical compounds and for the development of novel antiparasitic agents.

Chemical Structure and Properties

Arsenamide is chemically designated as 2,2'-[[[4-(aminocarbonyl)phenyl]arsinidene]bis(thio)]bisacetic acid. Its structure features a central arsenic atom bonded to a p-carbamoylphenyl group and two thioacetic acid ligands.

Table 1: Chemical and Physical Properties of Arsenamide

| Property | Value | Reference |

| Chemical Formula | C11H12AsNO5S2 | PubChem |

| Molecular Weight | 377.27 g/mol | PubChem |

| CAS Number | 531-72-6 | PubChem |

| Appearance | White crystalline powder | DrugFuture |

| Solubility | Sparingly soluble in cold water and ethanol; soluble in hot water and hot ethanol. | DrugFuture |

| pKa | 4 | DrugFuture |

Table 2: Pharmacokinetic Parameters of Thiacetarsamide in Dogs (Single Intravenous Dose of 2.2 mg/kg)

| Parameter | Mean Value | Range | Reference |

| Elimination Half-Life (t½) | 43 minutes | 20.5 - 83.4 minutes | [2] |

| Clearance Rate | 200 mL/kg/min | 80.0 - 350.0 mL/kg/min | [2] |

Note: The disposition of thiacetarsamide in dogs is best described by a two-compartment open model.[2]

Experimental Protocols

In Vivo Efficacy and Toxicity Studies in a Canine Model

A common experimental protocol to evaluate the efficacy and toxicity of arsenamide (thiacetarsamide) for the treatment of adult heartworm infection (Dirofilaria immitis) in dogs is as follows:

-

Animal Model: Purpose-bred dogs are experimentally infected with third-stage larvae of D. immitis. The infection is allowed to mature for at least six months to ensure the presence of adult worms.

-

Treatment Regimen: Thiacetarsamide sodium is administered intravenously at a dosage of 2.2 mg/kg of body weight, twice daily for two days.[1]

-

Monitoring:

-

Clinical Signs: Dogs are monitored daily for adverse reactions, including lethargy, anorexia, vomiting, and signs of thromboembolism.[3]

-

Hematology and Serum Chemistry: Blood samples are collected at baseline and at regular intervals post-treatment to monitor for changes in liver enzymes (ALT, AST), kidney function (BUN, creatinine), and complete blood count.[4]

-

Efficacy Assessment: Efficacy is determined at necropsy, typically several weeks post-treatment, by counting the number of dead and live adult heartworms in the heart and pulmonary arteries.[5][6]

-

Synthesis of Arsenamide

Mechanism of Action

The precise molecular signaling pathway of arsenamide in filarial worms has not been fully elucidated. However, as an arsenical compound, its mechanism of action is believed to involve the disruption of essential enzymatic processes within the parasite. A primary target is thought to be fumarate reductase , a key enzyme in the anaerobic respiration pathway of many helminths, which is absent in their mammalian hosts.[7][8] By inhibiting this enzyme, arsenamide disrupts the parasite's energy metabolism, leading to paralysis and death.

The trivalent arsenic in arsenamide has a high affinity for sulfhydryl groups and can inactivate numerous other enzymes by binding to their cysteine residues. This broad-spectrum enzyme inhibition likely contributes to its anthelmintic activity and its toxicity to the host.

References

- 1. Thiacetarsamide (adulticide) versus melarsomine (RM 340) developed as macrofilaricide (adulticide and larvicide) to cure canine heartworm infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiacetarsamide in dogs: disposition kinetics and correlations with selected indocyanine green kinetic values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complications following thiacetarsamide sodium therapy in Louisiana dogs with naturally-occurring heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The toxic effects of thiacetarsamide sodium in normal dogs and in dogs infested with Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pulmonary thromboembolism and hypertension after thiacetarsamide vs melarsomine dihydrochloride treatment of Dirofilaria immitis infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of an antigen detection assay to determine mortality of Dirofilaria immitis after thiacetarsamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fumarate reductase - Wikipedia [en.wikipedia.org]

Pioneering Parasitology: An In-depth Technical Guide to Early Studies on Arsenamide for Canine Filariasis

For Immediate Release

This technical guide provides a comprehensive analysis of the foundational research into arsenamide, specifically thiacetarsamide sodium, for the treatment of canine filariasis caused by Dirofilaria immitis. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental protocols, and visualizes key workflows from seminal early studies.

Executive Summary

The mid-20th century marked a critical period in veterinary medicine with the introduction of arsenical compounds to combat canine heartworm disease. Arsenamide emerged as a primary adulticide, and its early evaluation laid the groundwork for future antifilarial therapies. This guide revisits these pioneering studies, offering a granular look at the efficacy, toxicity, and methodologies that defined an era of parasitic disease management. By structuring historical data and protocols, this document serves as a valuable resource for understanding the evolution of filariasis treatment and the enduring challenges in antiparasitic drug development.

Data Presentation: Efficacy and Toxicity of Thiacetarsamide

The following tables summarize the quantitative data extracted from key early studies on the use of thiacetarsamide in dogs.

Table 1: Efficacy of Thiacetarsamide Against Dirofilaria immitis at Different Infection Stages

| Age of Worms at Treatment (Months Post-Infection) | Mean No. of Male Worms Recovered (Treated Group) | Mean No. of Male Worms Recovered (Control Group) | Efficacy Against Male Worms (%) | Mean No. of Female Worms Recovered (Treated Group) | Mean No. of Female Worms Recovered (Control Group) | Efficacy Against Female Worms (%) |

| ~2 | 0.2 | 21.5 | 99.1% | 0.2 | 26.8 | 99.3% |

| ~4 | 14.6 | 21.5 | 32.1% | 25.8 | 26.8 | 3.7% |

| ~6 | 0.2 | 22.3 | 99.1% | 20.4 | 27.8 | 26.6% |

| ~12 | 0.2 | 22.3 | 99.1% | 27.2 | 27.8 | 2.2% |

| ~24 | 0 | 20.7 | 100% | 8.2 | 34.0 | 75.9% |

Data synthesized from Blair et al. (1983).[1]

Table 2: Incidence of Complications Following Thiacetarsamide Therapy in 416 Dogs with Naturally Occurring Heartworm Disease

| Complication | Number of Dogs Affected | Percentage of Total (n=416) |

| Any Complication | 109 | 26.2% |

| Increased Lung Sounds | Most Common | - |

| Fever | - | - |

| Coughing | - | - |

| Dogs Requiring Adjunct Drug Therapy | 76 | 18.3% |

| Dogs Responding to Exercise Restriction Alone | 33 | 7.9% |

| Death or Euthanasia Due to Complications | 5 | 1.2% |

Data from Hoskins et al. (1985).[2]

Experimental Protocols

Protocol 1: Evaluation of Thiacetarsamide Efficacy in Experimentally Infected Dogs

This protocol is based on the methodology described by Blair et al. in their 1983 study.[1]

-

Animal Subjects: Purpose-bred Beagles were used. Dogs were randomly assigned to treatment and control groups.

-

Infection: Each dog was subcutaneously inoculated with 75 infective larvae (L3) of Dirofilaria immitis.

-

Treatment Regimen:

-

The standard treatment consisted of thiacetarsamide administered intravenously at a dose of 2.2 mg/kg of body weight.

-

The drug was given twice daily (between 8:30 a.m. and 3:30 p.m.) for two consecutive days.

-

Treatment was initiated at approximately 2, 4, 6, 12, or 24 months post-infection to assess efficacy against different worm developmental stages.

-

-

Post-Treatment Evaluation (Necropsy):

-

Dogs were euthanized at scheduled intervals (e.g., 8, 14, or 26 months post-infection).

-

The heart, lungs, and adjacent blood vessels were meticulously examined for adult heartworms.

-

Recovered worms were counted, identified by sex, and intact worms were measured.

-

The presence of dead worms or remnants was noted.

-

-

Data Analysis: The number of worms recovered from treated groups was compared to that of the untreated control groups to calculate the percentage of efficacy.

Protocol 2: Assessment of Post-Treatment Complications in Naturally Infected Dogs

This protocol is a summary of the clinical evaluation conducted by Hoskins et al. (1985).[2]

-

Study Population: 416 client-owned dogs with naturally occurring heartworm disease were included in the study.

-

Diagnosis: Diagnosis was confirmed through standard methods available at the time, likely including microfilariae detection.

-

Treatment: All dogs were treated with thiacetarsamide sodium according to the prevailing standard dosage.

-

Monitoring and Data Collection:

-

Dogs were monitored for clinical signs of complications following therapy.

-

The nature and onset of complications such as coughing, fever, and increased lung sounds were recorded.

-

The clinical course of each dog experiencing complications was followed to determine the necessary interventions (e.g., exercise restriction, adjunct drug therapy with corticosteroids like prednisolone).

-

The outcome for each case (resolution, death, or euthanasia) was documented.

-

-

Statistical Analysis: Data on age, sex, breed, and body size were analyzed to determine if these factors were significantly associated with the likelihood of experiencing complications.

Mandatory Visualizations

References

The Discovery and Development of Thiacetarsamide: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the history, mechanism, and application of the arsenical antifilarial agent, thiacetarsamide.

Introduction

Thiacetarsamide sodium, an organoarsenic compound, was a cornerstone of veterinary medicine for several decades, primarily utilized as an adulticide for the treatment of canine heartworm disease caused by Dirofilaria immitis. Its development in the 1940s marked a significant advancement in the management of this often-fatal parasitic infection. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, efficacy, and toxicological profile of thiacetarsamide, supported by quantitative data and detailed experimental protocols.

Chemical Synthesis and Structure

Thiacetarsamide sodium, chemically known as the sodium salt of S,S-diester of p-carbamoyldithiobenzene arsonous acid with mercaptoacetic acid, is synthesized through a multi-step process. The primary precursor for this synthesis is 4-carbamoylphenylarsenic acid.

Synthetic Pathway

The industrial production of thiacetarsamide involves the initial synthesis of its precursor followed by a reaction with a sulfur-containing reagent. The general workflow can be outlined as follows:

Caption: Chemical synthesis workflow for thiacetarsamide sodium.

Experimental Protocol: Synthesis of 4-Carbamoylphenylarsenic Acid (via Bechamp Reaction)

-

Reaction Setup: Aniline and arsenic acid are combined in a reaction vessel.

-

Heating: The mixture is heated, leading to an electrophilic aromatic substitution. This reaction is challenging due to the potential for oxidation of aniline by arsenic acid, which can produce colored impurities.[1]

-

Conversion to Carbamoyl Group: The resulting p-arsanilic acid is then reacted with a carbamoylating agent, such as urea or ammonium carbonate, under acidic conditions to convert the amino group to a carbamoyl group, yielding 4-carbamoylphenylarsenic acid.[1]

Alternative methods for forming the aryl-arsenic bond include the Bart or Scheller reactions, which utilize diazonium salt chemistry.[1]

Experimental Protocol: Final Synthesis and Purification

-

Reaction: 4-carbamoylphenylarsenic acid is reacted with thioacetic acid under controlled conditions.[1]

-

Purification: The crude thiacetarsamide sodium is purified to remove impurities. Common methods include:

Mechanism of Action

The precise molecular mechanism of action of thiacetarsamide has not been fully elucidated. However, it is understood that, as a trivalent arsenical, its parasiticidal activity stems from the disruption of essential metabolic pathways within the parasite. The proposed mechanisms include:

-

Inhibition of Glucose Metabolism: Thiacetarsamide is believed to interfere with glucose uptake and metabolism in filarial worms, depriving them of a critical energy source.[1]

-

Enzyme Inhibition: A key target is glutathione reductase, an enzyme crucial for maintaining the reduced state of glutathione (GSH) and protecting the parasite from oxidative stress.[1] Inhibition of this enzyme leads to an accumulation of oxidized glutathione (GSSG) and increased susceptibility to oxidative damage.

Caption: Proposed mechanism of action of thiacetarsamide.

Efficacy Data

The efficacy of thiacetarsamide against Dirofilaria immitis has been evaluated in numerous studies. A key finding is that its effectiveness varies with the age and sex of the worms.

| Age of Worms (Post-Infection) | Efficacy Against Male Worms | Efficacy Against Female Worms | Reference |

| ~2 months (52-53 days) | Highly Effective | Highly Effective (only a single female found in 5 dogs) | [2] |

| ~4 months (109-110 days) | Minimal Efficacy | No Activity | [2] |

| 6 months | Almost 100% Effective | Minimal Reduction | [2] |

| 12 months | Almost 100% Effective | Minimal Reduction | [2] |

| 24 months | Almost 100% Effective | 76% reduction compared to controls | [2] |

Note: Thiacetarsamide is consistently more effective against male than female heartworms.[2]

Pharmacokinetics

The pharmacokinetic profile of thiacetarsamide has been studied in both dogs and cats.

| Species | Dosing | Elimination Half-Life | Clearance Rate | Reference |

| Dog | 2.2 mg/kg IV (single dose) | 43 minutes (range: 20.5-83.4) | 200 ml/kg/min (range: 80.0-350.0) | |

| Cat | 2.2 mg/kg IV (single dose) | 61.9 minutes | 66 ± 46 ml/kg/min | [3] |

| Cat | 2.2 mg/kg IV (multiple doses) | 130.4 minutes | 28 ± 16.0 ml/kg/min | [3] |

Toxicity and Adverse Effects

Thiacetarsamide has a narrow margin of safety, with hepatotoxicity and nephrotoxicity being the primary dose-limiting toxicities.[4]

| Adverse Effect | Species | Observations | Reference |

| Hepatotoxicity | Dog | Elevation in liver enzymes (ALP, AST, ALT) observed at 1.5X the recommended dose. Gross changes (yellow and friable appearance) in the liver. | |

| Nephrotoxicity | Dog | A known risk at the recommended dose. | [4] |

| Mortality | Dog | Occurred within the first two days in 5 of 13 dogs receiving 3X or greater than the recommended dose. | |

| Pulmonary Thromboembolism | Dog | A common complication following treatment due to dying worms. | |

| General Complications | Dog | In a study of 416 dogs, 26.2% experienced complications, most commonly increased lung sounds, fever, and coughing. | |

| Acute Respiratory Distress | Cat | Can cause fulminant pulmonary edema, respiratory failure, and death. | [3] |

Experimental Protocols

In Vivo Efficacy Study in a Canine Model

This protocol outlines a typical experimental design to evaluate the efficacy of thiacetarsamide against D. immitis.

Caption: Experimental workflow for an in vivo efficacy study.

Pharmacokinetic Study in a Feline Model

This protocol details the methodology for assessing the pharmacokinetics of thiacetarsamide in cats.

-

Animal Preparation: Healthy adult cats are used. An indwelling intravenous catheter is placed in the cephalic vein for drug administration and a jugular catheter for blood sampling.

-

Drug Administration: Thiacetarsamide is administered intravenously at a dose of 2.2 mg/kg over a 20-second interval. For multiple-dose studies, this is repeated every 12 hours for a total of four injections.[3]

-

Blood Sampling: Whole blood samples are collected via the jugular catheter at multiple time points (e.g., 0, 4, 6, 10, 15, 30, 45, and 60 minutes, and 2, 3, 5, 8, and 12 hours) after the first and last doses.[3]

-

Sample Analysis:

-

Data Analysis: The serum concentration versus time data is plotted, and pharmacokinetic parameters (e.g., half-life, clearance) are calculated using a two-compartment open model.[3]

Conclusion

Thiacetarsamide was a pivotal development in the fight against canine heartworm disease. Its synthesis and application represented a significant pharmacological achievement of its time. However, its narrow safety margin and the potential for severe adverse effects, particularly hepatotoxicity and pulmonary thromboembolism, have led to its replacement by newer, safer macrocyclic lactone-based preventatives and the adulticide melarsomine dihydrochloride. Despite its obsolescence in clinical practice, the study of thiacetarsamide provides valuable insights into the development of antiparasitic drugs and the toxicology of arsenical compounds.

References

- 1. The toxic effects of thiacetarsamide sodium in normal dogs and in dogs infested with Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heartworm Disease in Dogs, Cats, and Ferrets - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]

- 3. Complications following thiacetarsamide sodium therapy in Louisiana dogs with naturally-occurring heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A safe method of administering thiacetarsamide sodium for heartworm therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Original Synthesis of Arsenamide: A Technical Guide

This document provides an in-depth guide to the original synthesis pathways for Arsenamide, also known as Thiacetarsamide, a crucial organoarsenic compound in the history of chemotherapy. The synthesis detailed herein is based on the foundational work of Ernst A. H. Friedheim, a key figure in the development of arsenical drugs for treating parasitic diseases. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the chemical processes, experimental protocols, and quantitative data associated with the pioneering synthesis of this compound.

Core Synthesis Pathway

The original synthesis of Arsenamide, chemically known as p-(bis-(carboxymethylmercapto)arsino)benzamide, involves a multi-step process starting from the readily available precursor, p-arsanilic acid. The pathway can be broadly categorized into the formation of an arsenoxide intermediate followed by its reaction with thioglycolic acid.

The initial step involves the diazotization of p-arsanilic acid, followed by a Sandmeyer-type reaction to introduce a cyano group, which is subsequently hydrolyzed to a carboxamide function. The resulting arsonic acid is then reduced to the corresponding arsenoxide. The crucial final step involves the condensation of the arsenoxide with thioglycolic acid to yield the final product, Arsenamide.

A logical diagram illustrating the workflow for the synthesis of Arsenamide is presented below.

Caption: Workflow for the original synthesis of Arsenamide.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the original synthesis of Arsenamide and its intermediates.

| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

| 1. Diazotization & Sandmeyer | p-Arsanilic acid | NaNO₂, CuCN | p-Cyanophenylarsonic acid | ~70-80 | >300 |

| 2. Hydrolysis | p-Cyanophenylarsonic acid | H₂SO₄ | p-Carbamoylphenylarsonic acid | ~90 | >300 |

| 3. Reduction to Arsenoxide | p-Carbamoylphenylarsonic acid | SO₂, KI (catalyst) | p-Carbamoylphenylarsenoxide | ~95 | Decomposes |

| 4. Condensation | p-Carbamoylphenylarsenoxide | Thioglycolic acid | Arsenamide | ~85-90 | 149-151 |

Experimental Protocols

The detailed methodologies for the key experiments in the synthesis of Arsenamide are provided below. These protocols are based on the original procedures and are intended for informational and research purposes.

Preparation of p-Carbamoylphenylarsonic Acid

-

Diazotization of p-Arsanilic Acid: A solution of p-arsanilic acid in dilute hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a solution of cuprous cyanide. The reaction mixture is stirred and allowed to warm to room temperature, followed by heating to complete the reaction. The resulting p-cyanophenylarsonic acid precipitates and is collected by filtration.

-

Hydrolysis: The crude p-cyanophenylarsonic acid is heated with concentrated sulfuric acid to hydrolyze the nitrile group to a carboxamide. The reaction mixture is then cooled and diluted with water, causing the precipitation of p-carbamoylphenylarsonic acid, which is filtered, washed, and dried.

Preparation of p-Carbamoylphenylarsenoxide

-

A suspension of p-carbamoylphenylarsonic acid in water containing a catalytic amount of potassium iodide is prepared.

-

Sulfur dioxide gas is bubbled through the suspension with stirring. The reduction is typically carried out at room temperature.

-

The completion of the reaction is indicated by the dissolution of the starting material followed by the precipitation of the arsenoxide.

-

The p-carbamoylphenylarsenoxide is collected by filtration, washed thoroughly with water to remove any unreacted starting material and catalyst, and then dried under vacuum.

Synthesis of Arsenamide (p-(bis-(carboxymethylmercapto)arsino)benzamide)

-

To a solution of p-carbamoylphenylarsenoxide in a suitable solvent such as ethanol, two molar equivalents of thioglycolic acid are added.

-

The reaction mixture is stirred at room temperature. The condensation reaction is generally rapid.

-

The product, Arsenamide, precipitates from the reaction mixture.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried.

-

Recrystallization from a suitable solvent, such as a mixture of ethanol and water, can be performed for further purification.

The experimental workflow for the synthesis and purification of Arsenamide is outlined in the diagram below.

Caption: Experimental workflow for Arsenamide synthesis.

Thiacetarsamide Sodium: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiacetarsamide sodium, an organic arsenical compound, was historically a cornerstone in the treatment of canine heartworm disease caused by Dirofilaria immitis. Marketed under trade names such as Caparsolate®, it served as the primary adulticide for eliminating mature heartworms residing in the pulmonary arteries and right ventricle of infected dogs. Although its use has been largely superseded by newer, safer, and more effective treatments like melarsomine dihydrochloride, a comprehensive understanding of its pharmacological profile remains crucial for historical reference, comparative studies, and a deeper understanding of arsenical-based chemotherapy. This technical guide provides an in-depth review of the pharmacological properties of thiacetarsamide sodium, including its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and toxicity, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

The filaricidal activity of thiacetarsamide sodium, a trivalent arsenical, is primarily attributed to its ability to disrupt essential metabolic pathways within the parasite by targeting sulfhydryl groups in key enzymes.[1] This leads to a cascade of events culminating in the parasite's death. The two primary mechanisms of action are the inhibition of glutathione reductase and the interference with glucose metabolism.[1][2]

Inhibition of Glutathione Reductase and Disruption of Redox Homeostasis

Filarial worms, like their hosts, are exposed to oxidative stress from various metabolic processes and host immune responses. To counteract this, they rely on a robust antioxidant system, with the glutathione system playing a central role. Glutathione reductase (GR) is a critical enzyme in this system, responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). GSH is essential for detoxifying reactive oxygen species and maintaining a reduced intracellular environment.

Thiacetarsamide sodium acts as a potent inhibitor of filarial glutathione reductase.[1] This inhibition is significantly more pronounced in the parasite's enzyme compared to the mammalian counterpart, providing a degree of selective toxicity. By inhibiting GR, thiacetarsamide sodium depletes the pool of reduced glutathione, rendering the parasite vulnerable to oxidative damage and disrupting cellular functions that rely on a reduced state.

Interference with Glucose Metabolism

Filarial parasites are heavily dependent on host glucose for their energy requirements, primarily through anaerobic glycolysis.[1] Thiacetarsamide sodium disrupts this critical metabolic pathway by interfering with glucose uptake and inhibiting key glycolytic enzymes that contain reactive sulfhydryl groups in their active sites.[1] Enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase are known targets for arsenicals.[1] By inhibiting these enzymes, thiacetarsamide sodium effectively halts ATP production, leading to an energy crisis and subsequent death of the parasite.[1]

Pharmacokinetics

The pharmacokinetic profile of thiacetarsamide sodium has been studied in both dogs and cats. Following intravenous administration, the disposition of the drug is generally described by a two-compartment open model.

| Parameter | Dog (Single Dose) | Cat (Single Dose) | Cat (Multiple Doses) |

| Dose | 2.2 mg/kg IV | 2.2 mg/kg IV | 2.2 mg/kg IV (q12h x 4 doses) |

| Elimination Half-life (t½) | 43 minutes (range: 20.5 - 83.4 min)[3] | 61.9 minutes[4] | 130.4 minutes[4] |

| Plasma Clearance (Cl) | 200 ml/kg/min (range: 80.0 - 350.0 ml/kg/min)[3] | 66 ± 46 ml/kg/min[4] | 28 ± 16.0 ml/kg/min[4] |

| Volume of Distribution (Vd) | - | - | 7.37 ± 4.36 L/kg[4] |

Data presented as mean or mean ± standard deviation where available.

Pharmacodynamics

The pharmacodynamic effects of thiacetarsamide sodium are directly related to its concentration and duration of exposure in the parasite. Studies have shown that decreased liver function in dogs, which reduces the clearance of the drug, leads to higher arsenic concentrations within the heartworms and a consequently higher efficacy in killing the parasites. This suggests a direct relationship between drug exposure and filaricidal activity.

Efficacy

The efficacy of thiacetarsamide sodium as an adulticide against Dirofilaria immitis is influenced by the age and sex of the worms. It is generally more effective against male worms than female worms.[5] The standard treatment regimen consists of 2.2 mg/kg administered intravenously twice daily for two consecutive days.[5]

| Worm Age | Efficacy against Male Worms | Efficacy against Female Worms |

| 52-53 days | Highly effective[5] | Most effective stage[5] |

| 109-110 days | Reduced efficacy[5] | Less active[5] |

| 6 months | Highly effective[5] | Minimal reduction in worm burden[5] |

| 12 months | Highly effective[5] | Minimal reduction in worm burden[5] |

| 24 months | ~100% effective[5] | ~76% reduction in worm burden[5] |

Toxicity

The use of thiacetarsamide sodium is associated with a narrow margin of safety, and toxicity is a significant concern. The primary target organs for toxicity are the liver and kidneys.[6]

Hepatotoxicity: Liver damage is a common adverse effect, characterized by elevated liver enzymes (ALT and AST).[7] In severe cases, it can lead to icterus and liver failure.

Nephrotoxicity: Kidney damage can also occur, leading to azotemia and renal failure.[6]

Other Adverse Effects:

-

Perivascular sloughing: Extravasation of the drug during intravenous injection can cause severe tissue necrosis and sloughing.

-

Gastrointestinal signs: Vomiting, anorexia, and diarrhea are commonly observed.[8]

-

Pulmonary thromboembolism: The death of adult heartworms can lead to their lodging in the pulmonary arteries, causing inflammation, thrombosis, and, in severe cases, fatal pulmonary embolism.[8][9] Clinical signs include coughing, dyspnea, and fever.[8]

A study of 416 dogs treated with thiacetarsamide sodium found that 26.2% experienced complications, with increased lung sounds, fever, and coughing being the most common.[8]

Experimental Protocols

Efficacy Determination in Experimentally Infected Dogs

A common experimental design to evaluate the adulticidal efficacy of thiacetarsamide sodium involves the following steps:

-

Animal Model: Healthy, heartworm-negative dogs are experimentally infected with a known number of third-stage Dirofilaria immitis larvae.

-

Treatment: At a predetermined time post-infection (e.g., 6 months to allow for worm maturation), dogs are treated with thiacetarsamide sodium at a standard dose of 2.2 mg/kg intravenously twice daily for two days.[5] A control group of infected dogs remains untreated.

-

Post-treatment Monitoring: Animals are monitored for adverse reactions.

-

Necropsy: After a specified period (e.g., 2-3 months post-treatment) to allow for the clearance of dead worms, all dogs are euthanized.

-

Worm Recovery and Counting: The heart and pulmonary arteries are carefully dissected, and all adult heartworms are recovered, identified by sex, and counted.

-

Efficacy Calculation: The number of worms recovered from the treated group is compared to the number recovered from the control group to calculate the percentage reduction in worm burden, which represents the efficacy of the drug.

Quantification of Thiacetarsamide (as Arsenic) in Biological Samples

The concentration of thiacetarsamide in biological samples like blood is typically determined by measuring the total arsenic content using atomic absorption spectrometry (AAS).

-

Sample Collection: Whole blood samples are collected from the subject at specified time points.

-

Sample Preparation (Digestion): An aliquot of the blood sample is digested using a mixture of strong acids (e.g., nitric acid, perchloric acid, sulfuric acid) and heat to break down the organic matrix and convert all forms of arsenic to a single inorganic form.

-

Arsenic Analysis by AAS: The digested sample is introduced into an atomic absorption spectrometer. The instrument measures the absorption of light at a specific wavelength by arsenic atoms, which is proportional to the concentration of arsenic in the sample.

-

Quantification: The arsenic concentration in the unknown sample is determined by comparing its absorbance to a standard curve generated from solutions of known arsenic concentrations.

Conclusion

Thiacetarsamide sodium represents a significant chapter in the history of veterinary parasitology. Its pharmacological profile, characterized by a potent but toxic mechanism of action, provided a means to combat a once-fatal disease. While its clinical use has declined due to the availability of safer alternatives, the study of its properties continues to offer valuable insights into the chemotherapy of parasitic infections and the principles of selective toxicity. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development.

References

- 1. Heartworm disease – Overview, intervention, and industry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Purification and characterization of glutathione reductase (E.C. 1.8.1.7) from bovine filarial worms Setaria cervi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oxfordbiomed.com [oxfordbiomed.com]

- 7. researchgate.net [researchgate.net]

- 8. The toxic effects of thiacetarsamide sodium in normal dogs and in dogs infested with Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro inhibition of glutathione reductase by arsenotriglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Efficacy of Arsenamide Against Dirofilaria immitis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the in vivo efficacy of arsenamide (thiacetarsamide sodium) for the treatment of adult heartworm disease (Dirofilaria immitis) in canines. It details historical experimental protocols, summarizes quantitative efficacy data, and explores the pharmacological factors influencing treatment outcomes. While arsenamide was a foundational treatment, it has been largely superseded by newer adulticides like melarsomine dihydrochloride due to a variable efficacy and a narrow margin of safety.[1][2] This guide serves as a technical reference to the foundational research on arsenical-based heartworm treatment.

Experimental Protocols

The evaluation of arsenamide's efficacy has been conducted through various experimental designs, primarily involving both experimentally and naturally infected dogs.

1.1 Protocol for Experimentally Infected Canines

A common protocol to assess the efficacy of arsenamide against different developmental stages of D. immitis is as follows:

-

Animal Model: Purpose-bred, heartworm-naive dogs.

-

Infection: Subcutaneous inoculation with a standardized number of infective third-stage larvae (L3) of Dirofilaria immitis.[1]

-

Treatment Groups: Dogs are randomly assigned to treatment and control groups. Treatment is initiated at specific time points post-infection (e.g., 2, 4, 6, 12, or 24 months) to evaluate the drug's effectiveness against worms of varying ages.[1]

-

Dosage and Administration: The standard dosage is 0.1 mL per pound of body weight (equivalent to 2.2 mg/kg), administered intravenously (IV) twice daily for two consecutive days.[1][3] Injections are typically given in the cephalic vein.[1]

-

Efficacy Assessment: Efficacy is determined by necropsy and the physical recovery and counting of live and dead adult worms from the heart and pulmonary arteries.[1]

1.2 Protocol for Naturally Infected Canines

Studies on naturally infected dogs provide insights into the drug's performance in a clinical setting where the age and burden of worms are unknown.

-

Animal Selection: Dogs with confirmed natural infections of D. immitis, often diagnosed via antigen testing and microfilariae detection.[4]

-

Dosage and Administration: The treatment regimen is consistent with that used in experimental studies: 2.2 mg/kg (or 1 mg/lb) IV, twice daily for two days.[4][5]

-

Post-Treatment Monitoring: Blood samples are collected at regular intervals to monitor for adverse effects and to measure parameters such as circulating heartworm antigen levels.[4]

-

Efficacy Determination: The primary method for determining efficacy is necropsy to count the remaining live adult worms.[4] Antigen detection assays can also be used to assess the clearance of infection post-treatment.[4]

1.3 Protocol for Investigating Pharmacokinetics and Efficacy

To understand the relationship between drug metabolism and efficacy, studies involving surgically modified animal models have been employed.

-

Animal Model: Dogs undergoing partial hepatectomy to simulate decreased liver function, compared to sham-operated control groups.[6]

-

Treatment: Following recovery from surgery, dogs are treated with the standard arsenamide protocol (though some studies used a slightly lower dose of 1.76 mg/kg).[6]

-

Data Collection: Blood samples are collected to measure arsenic concentrations. Liver function is assessed using tests like indocyanine green (ICG) clearance.[6][7]

-

Efficacy Assessment: At the end of the study period, necropsy is performed to determine the number of surviving worms and to measure arsenic concentrations within the worms themselves.[6]

Quantitative Data on Efficacy

The efficacy of arsenamide has been shown to be variable. The following tables summarize key quantitative findings from cited research.

Table 1: Efficacy of Thiacetarsamide in Experimentally Infected Dogs

| Time of Treatment Post-Infection | Mean Number of Worms (Treated Group) | Mean Number of Worms (Control Group) | Efficacy (%) |

| 2 Months | 0.2 | 35.8 | 99.4 |

| 4 Months | 11.2 | 35.8 | 68.7 |

| 6 Months | 12.0 | 35.8 | 66.5 |

| 12 Months | 10.4 | 35.8 | 70.9 |

| 24 Months | 21.4 | 35.8 | 40.2 |

| Data adapted from a study where dogs were infected with 75 D. immitis larvae. Efficacy was highest against very young worms.[1] |

Table 2: Efficacy in Naturally Infected Dogs Based on Antigen Testing

| Post-Treatment Status | Number of Dogs | Percentage of Total |

| "Cleared" (≤ 2 live worms at necropsy) | 12 | 75% |

| "Not Cleared" (> 2 live worms at necropsy) | 4 | 25% |

| Based on a study of 16 naturally infected dogs. When including immature worms, the overall efficacy was reported as 50%.[4] |

Table 3: Influence of Liver Function on Thiacetarsamide Efficacy

| Group | Mean ICG Clearance (ml/min/kg) | Mean Arsenic in Worms (µg/g) | Mean Worm Kill (%) |

| Partially Hepatectomized & Treated | 0.54 | 1.23 | 92.3 |

| Sham Operated & Treated | 1.36 | 0.76 | 63.8 |

| Sham Operated & Untreated | 1.56 | N/A | 0 |

| This study demonstrated that reduced liver function, which slows the clearance of the drug, leads to higher arsenic concentrations in the worms and significantly greater efficacy.[6] |

Table 4: Comparative Efficacy of Thiacetarsamide and Melarsomine

| Treatment Group | Worm Burden | Number of Dogs with Surviving Worms | Total Number of Dogs |

| Thiacetarsamide | Low | 4 | 8 |

| Thiacetarsamide | High | 6 | 9 |

| Melarsomine (RM340) | Low & High | 3 | 15 |

| This study highlights the superior efficacy of the newer adulticide, melarsomine, compared to thiacetarsamide.[8] |

Visualizations: Workflows and Logical Relationships

3.1 Experimental Workflow for Efficacy Assessment

Caption: Standard experimental workflow for evaluating the in vivo efficacy of Arsenamide.

3.2 Logical Relationship: Pharmacokinetics and Efficacy

Caption: Relationship between liver function, arsenic levels, and adulticide efficacy.

Concluding Remarks

Arsenamide was a critical tool in the management of canine heartworm disease for many years. The data clearly indicate that its efficacy is highest against immature adult worms and is significantly influenced by the host's ability to metabolize the drug.[1][6] Slower clearance by the liver allows for higher concentrations of arsenic to accumulate in the parasites, leading to a more effective kill.[6][7] However, the variability in efficacy, particularly against older, established infections, and the potential for toxicity led to its replacement by melarsomine, which offers a more consistent and effective treatment outcome.[2][8] This historical data remains valuable for understanding the pharmacology of arsenical compounds and provides a benchmark against which modern and future adulticidal drugs can be compared.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. heartwormsociety.org [heartwormsociety.org]

- 3. eCFR :: 21 CFR 522.144 -- Arsenamide. [ecfr.gov]

- 4. Use of an antigen detection assay to determine mortality of Dirofilaria immitis after thiacetarsamide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Thiacetarsamide in dogs with Dirofilaria immitis: influence of decreased liver function on drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Pulmonary thromboembolism and hypertension after thiacetarsamide vs melarsomine dihydrochloride treatment of Dirofilaria immitis infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Profile of Arsenamide in Canines: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity studies of Arsenamide (thiacetarsamide sodium) in canines. Arsenamide has been historically used as an adulticide for the treatment of Dirofilaria immitis (heartworm) infection in dogs. However, its use has been largely superseded by safer alternatives due to a narrow therapeutic index and potential for significant toxicity. This document consolidates key findings on its toxicological profile, experimental protocols, and the logical progression of its adverse effects.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from early toxicity and clinical studies of Arsenamide in canines. These data highlight the incidence of adverse effects and the pharmacokinetic properties of the drug.

Table 1: Complications Observed in Canines Treated with Thiacetarsamide Sodium

| Parameter | Value | Source |

| Total Dogs Studied | 416 | [1] |

| Overall Complication Rate | 26.2% (109 dogs) | [1] |

| Most Common Complications | ||

| - Increased Lung Sounds | Most frequent | [1] |

| - Fever | Second most frequent | [1] |

| - Coughing | Third most frequent | [1] |

| Onset of Complications | 5 to 9 days post-therapy (can be up to 28 days) | [1] |

| Mortality Rate (due to complications) | 1.2% (5 of 416 dogs) | [1] |

| Dogs with Pre-existing Pulmonary Thromboembolism or Heart Failure | 4.3% (18 of 416 dogs) | [1] |

| Complication Rate in Dogs with Pre-existing Conditions | 100% (18 of 18 dogs) | [1] |

Table 2: Pharmacokinetic Parameters of Thiacetarsamide in Healthy Canines

| Parameter | Mean Value (Range) | Source |

| Number of Dogs | 6 | [2] |

| Dosage | 2.2 mg/kg (intravenous) | [2] |

| Elimination Half-life | 43 minutes (20.5 to 83.4 minutes) | [2] |

| Clearance Rate | 200 ml/kg/min (80.0 to 350.0 ml/kg/min) | [2] |

Experimental Protocols

The following is a synthesized experimental protocol for a typical initial toxicity study of Arsenamide in canines, based on methodologies described in the cited literature.

Objective: To evaluate the safety and toxicity of Arsenamide (thiacetarsamide sodium) when administered intravenously to canines.

Animals:

-

Species: Canine (Canis lupus familiaris)

-

Health Status: Both healthy dogs and dogs with naturally-occurring heartworm disease have been used in studies.[1][2] For initial toxicity, healthy, purpose-bred laboratory dogs (e.g., Beagles) are often utilized.

-

Group Size: Group sizes have varied depending on the study's statistical power requirements. A pharmacokinetic study utilized 6 healthy dogs, while a larger clinical complications study evaluated 416 dogs.[1][2]

Drug Formulation and Administration:

-

Drug: Thiacetarsamide sodium, typically as a 1% sterile aqueous solution.

-

Dosage: The standard therapeutic dosage regimen studied for toxicity is 2.2 mg/kg of body weight.[2][3]

-

Route of Administration: Intravenous (IV) injection, typically in the cephalic vein.[3]

-

Dosing Schedule: Administered twice daily (e.g., at 8- to 12-hour intervals) for two consecutive days.[4]

Monitoring and Data Collection:

-

Clinical Observations: Dogs are monitored for adverse reactions, including but not limited to: increased lung sounds, fever, coughing, anorexia, vomiting, lethargy, and signs of pain.[1] Observations are typically recorded at baseline and at specified intervals post-injection.

-

Blood Analysis: Blood samples are collected at baseline and at various time points post-administration to assess:

-

Pharmacokinetics: Serum concentrations of arsenic are measured to determine the drug's half-life and clearance rate.[2]

-

Hepatotoxicity: Liver enzyme levels, such as Alanine Transaminase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP), are monitored for elevations.[5]

-

Nephrotoxicity: Blood Urea Nitrogen (BUN) and creatinine levels are assessed to monitor kidney function. It is noted that thiacetarsamide can be nephrotoxic at the recommended dose.[6]

-

-

Post-mortem Examination (in terminal studies): In studies where animals are euthanized, a full necropsy is performed to examine tissues for gross and microscopic pathological changes, with a particular focus on the liver, kidneys, and lungs.

Visualizations

The following diagrams illustrate the experimental workflow for an Arsenamide toxicity study and the logical progression of toxic effects.

References

- 1. Complications following thiacetarsamide sodium therapy in Louisiana dogs with naturally-occurring heartworm disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiacetarsamide in dogs: disposition kinetics and correlations with selected indocyanine green kinetic values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. The toxic effects of thiacetarsamide sodium in normal dogs and in dogs infested with Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiacetarsamide (adulticide) versus melarsomine (RM 340) developed as macrofilaricide (adulticide and larvicide) to cure canine heartworm infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Arsenamide on Nematode Energy Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenamide, a trivalent arsenical compound, has historically been used as an effective adulticide against filarial nematodes, notably Dirofilaria immitis. Its mechanism of action, while not fully elucidated in filarial worms, is understood to hinge on the disruption of fundamental cellular processes, particularly energy metabolism. This technical guide provides an in-depth analysis of the known and inferred effects of arsenamide on the energy-generating pathways of nematodes. By examining the impact on glycolysis and mitochondrial respiration, we offer insights into the biochemical basis of its filaricidal activity. This document summarizes the available data, details relevant experimental methodologies, and visualizes the key pathways and processes involved.

Introduction: The Role of Energy Metabolism in Nematode Survival

Nematodes, like all living organisms, are critically dependent on a constant supply of adenosine triphosphate (ATP) to fuel essential life processes, including muscle contraction, nerve transmission, nutrient uptake, and reproduction. The primary pathways for ATP generation in most nematodes are glycolysis and oxidative phosphorylation. The efficiency and regulation of these pathways are paramount for the parasite's survival, development, and fecundity within its host. Consequently, the enzymes and protein complexes involved in energy metabolism present prime targets for anthelmintic drugs.

Arsenamide, as a trivalent arsenical, is known to react with sulfhydryl (-SH) groups in proteins. This reactivity is central to its toxicity and provides a framework for understanding its impact on nematode energy metabolism, which is rich in enzymes containing critical cysteine residues.

Mechanism of Action: Inhibition of Sulfhydryl-Containing Enzymes

The primary mechanism of action for trivalent arsenicals like arsenamide is the covalent inhibition of enzymes that possess reactive sulfhydryl groups. This inhibition occurs through the formation of a stable chelate with vicinal (adjacent) thiols or by binding to single cysteine residues within the enzyme's active site or regulatory domains.

The Pyruvate Dehydrogenase Complex: A Primary Target

The transition from glycolysis to the tricarboxylic acid (TCA) cycle is a critical control point in energy metabolism. This step is catalyzed by the pyruvate dehydrogenase (PDH) complex, a multi-enzyme complex that converts pyruvate to acetyl-CoA. A key cofactor in this complex is lipoamide, which contains a dithiol group essential for its function. Trivalent arsenicals, including the active form of arsenamide, are known to form a stable adduct with the two sulfhydryl groups of dihydrolipoamide. This interaction effectively inactivates the E2 component (dihydrolipoyl transacetylase) of the PDH complex, leading to a halt in the conversion of pyruvate to acetyl-CoA and a subsequent disruption of the TCA cycle and oxidative phosphorylation.

Logical Relationship: Arsenamide's Proposed Mechanism of Action

Caption: Proposed inhibitory action of arsenamide on the pyruvate dehydrogenase complex.

Potential for Broader Effects on Glycolysis

While the PDH complex is a highly probable target, other enzymes within the glycolytic pathway also contain essential sulfhydryl groups and could be inhibited by arsenamide. One such enzyme is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inhibition of GAPDH would block a critical step in the preparatory phase of glycolysis, preventing the formation of high-energy intermediates necessary for subsequent ATP generation.

Another potential, though less directly substantiated, target is phosphofructokinase (PFK). While not a primary thiol-dependent enzyme in the same manner as the PDH complex, its activity can be allosterically regulated by the cell's redox state, which is influenced by arsenical-induced stress. Other anthelmintics, such as antimonials, are known to inhibit PFK in filarial worms.

Quantitative Data on the Effects of Arsenicals on Nematode Energy Metabolism

Direct quantitative data on the effects of arsenamide on specific enzymes and ATP levels in filarial nematodes is limited in the available literature. However, studies on related arsenicals and in different nematode species provide valuable insights.

Table 1: Summary of Observed Effects of Arsenicals on Nematode Metabolism

| Compound | Nematode Species | Observed Effect | Quantitative Data | Reference |

| Melarsen B | Litomosoides carinii | Inhibition of glutathione reductase | Significant inhibition of parasite enzyme with little effect on mammalian enzyme. | [1] |

| Melarsen B | Litomosoides carinii | Decrease in reduced glutathione | In vivo treatment led to a decrease in filarial glutathione levels. | [1] |

| Melarsen B | Litomosoides carinii | ATP levels | No acute effect on parasite energy (ATP) metabolism was observed in vivo. | [1] |

| Arsenite | Caenorhabditis elegans | Disruption of mitochondrial function | Altered pyruvate metabolism, reduced steady-state ATP levels. | N/A |

| Arsenite | Caenorhabditis elegans | Inhibition of ETC complexes | Evidence suggests inhibition of Complexes II and V. | N/A |

Experimental Protocols

The following protocols are foundational for assessing the impact of compounds like arsenamide on nematode energy metabolism.

Measurement of ATP Levels using Bioluminescence

This protocol is adapted for the quantification of intracellular ATP in nematodes.

Principle: Firefly luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.

Materials:

-

Nematodes (e.g., C. elegans, or filarial worms if available)

-

M9 buffer

-

Liquid nitrogen

-

Tris-EDTA buffer

-

ATP assay kit (containing luciferase and luciferin)

-

Luminometer

-

Microcentrifuge

Procedure:

-

Sample Preparation:

-

Wash nematodes from culture plates with M9 buffer.

-

Collect a known number of synchronized nematodes (e.g., 100-200 L4 or young adults) in a microcentrifuge tube.

-

Centrifuge to pellet the nematodes and remove the supernatant.

-

Flash-freeze the pellet in liquid nitrogen and store at -80°C.

-

-

ATP Extraction:

-

Add a suitable volume of boiling Tris-EDTA buffer to the frozen nematode pellet.

-

Immediately boil the sample for 15 minutes to inactivate ATPases.

-

Cool the sample on ice and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the extracted ATP.

-

-

ATP Measurement:

-

Prepare ATP standards according to the assay kit instructions.

-

In a luminometer-compatible plate or tube, add a small volume of the nematode extract or ATP standard.

-

Add the luciferase-luciferin reagent to initiate the reaction.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using the luminescence readings from the ATP standards.

-

Calculate the ATP concentration in the nematode samples based on the standard curve.

-

Normalize the ATP levels to the number of nematodes or total protein concentration.

-

Experimental Workflow: ATP Measurement in Nematodes

Caption: Workflow for quantifying ATP levels in nematodes using a bioluminescence assay.

Measurement of Mitochondrial Respiration

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in live nematodes.

Principle: The Seahorse XF Analyzer measures real-time oxygen consumption in a multi-well plate format, allowing for the determination of basal respiration, ATP-linked respiration, and maximal respiratory capacity.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF culture plates

-

Nematodes

-

M9 buffer

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Plate Preparation:

-